4-nitrophenyl 4-methylbenzoate
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Overview
Description
4-nitrophenyl 4-methylbenzoate: is an organic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol . It is a derivative of p-toluic acid and 4-nitrophenol, and it is often used in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of p-Cymene: p-Toluic acid can be synthesized by the oxidation of p-cymene using nitric acid.
Reaction of p-Chlorotoluene and Metallic Sodium: This method involves the reaction of p-chlorotoluene with metallic sodium.
Hydrolysis of p-Tolunitrile: p-Toluic acid can also be prepared by hydrolyzing p-tolunitrile.
Industrial Production Methods: The industrial production of p-toluic acid typically involves the oxidation of p-xylene to produce terephthalic acid, with p-toluic acid being an intermediate in this process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Toluic acid can undergo oxidation to form terephthalic acid.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of p-cymene.
Reduction: Reducing agents like hydrogen gas or metal hydrides can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry:
Synthesis of Radiolabeled Compounds: 4-nitrophenyl 4-methylbenzoate is used in the synthesis of radiolabeled compounds for molecular imaging.
Biology and Medicine:
Radiopharmaceuticals: It is used in the preparation of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry:
Polyethylene Terephthalate Production: p-Toluic acid is an intermediate in the production of terephthalic acid, which is used to manufacture polyethylene terephthalate.
Mechanism of Action
The mechanism of action of p-toluic acid, 4-nitrophenyl ester involves its ability to act as an acylating agent. The ester group can be hydrolyzed to release p-toluic acid and 4-nitrophenol, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
p-Toluic Acid: A precursor and intermediate in the synthesis of p-toluic acid, 4-nitrophenyl ester.
4-Nitrophenol: Another precursor used in the synthesis.
Uniqueness: 4-nitrophenyl 4-methylbenzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications in various fields .
Properties
CAS No. |
15023-67-3 |
---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-2-4-11(5-3-10)14(16)19-13-8-6-12(7-9-13)15(17)18/h2-9H,1H3 |
InChI Key |
IQTZVMBCINKMHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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